molecular formula C27H29NO6 B2578907 (6,7-dimethoxy-1-((4-methoxyphenoxy)methyl)-3,4-dihydroisoquinolin-2(1H)-yl)(3-methoxyphenyl)methanone CAS No. 486427-24-1

(6,7-dimethoxy-1-((4-methoxyphenoxy)methyl)-3,4-dihydroisoquinolin-2(1H)-yl)(3-methoxyphenyl)methanone

Cat. No.: B2578907
CAS No.: 486427-24-1
M. Wt: 463.53
InChI Key: IWRBMOYOOXMRIX-UHFFFAOYSA-N
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Description

(6,7-dimethoxy-1-((4-methoxyphenoxy)methyl)-3,4-dihydroisoquinolin-2(1H)-yl)(3-methoxyphenyl)methanone is a useful research compound. Its molecular formula is C27H29NO6 and its molecular weight is 463.53. The purity is usually 95%.
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Scientific Research Applications

Synthetic Methods and Chemical Properties

  • New Alkaloid Discovery : A study identified a new benzylisoquinoline alkaloid from the leaves of Beilschmiedia brevipes, showcasing the ongoing exploration of natural products for new compounds with potential applications in various fields (Pudjiastuti et al., 2010).
  • Chemical Reactions and Modifications : Research into the partial O-demethylation of aromatic-substituted 3,4-dihydroisoquinolines reveals the intricacies of manipulating such compounds for further chemical studies and potential applications (Brossi & Teitel, 1970).
  • Advanced Synthesis Techniques : The synthesis of pyrrolo[4,3,2-de]quinolines from similar compounds highlights advanced techniques in organic synthesis with implications for medicinal chemistry and drug design (Roberts et al., 1997).

Potential Bioactivities and Applications

  • Antioxidant Properties : Studies on the synthesis and antioxidant properties of diphenylmethane derivatives, including bromophenols, underline the potential of such compounds in developing antioxidant agents with potential applications in health and disease prevention (Balaydın et al., 2010).
  • Tumor-Specific Cytotoxic Activity : Research into the cytotoxic activity of tetrahydroisoquinoline derivatives against human oral squamous cell carcinoma cell lines indicates the therapeutic potential of these compounds in cancer treatment (Hatano et al., 2009).

Properties

IUPAC Name

[6,7-dimethoxy-1-[(4-methoxyphenoxy)methyl]-3,4-dihydro-1H-isoquinolin-2-yl]-(3-methoxyphenyl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H29NO6/c1-30-20-8-10-21(11-9-20)34-17-24-23-16-26(33-4)25(32-3)15-18(23)12-13-28(24)27(29)19-6-5-7-22(14-19)31-2/h5-11,14-16,24H,12-13,17H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IWRBMOYOOXMRIX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)OCC2C3=CC(=C(C=C3CCN2C(=O)C4=CC(=CC=C4)OC)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H29NO6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

463.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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